N,N,N'-Trimethyl-N'-1,2,3-thiadiazol-5-ylurea
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Overview
Description
N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea: is a synthetic compound known for its significant role in plant tissue culture and as a plant growth regulator. It was first reported to have cytokinin activity in 1982 and has since been widely used to induce adventitious shoot formation and promote axillary shoot proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of N-phenylurea with thiadiazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
Chemistry: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In plant biology, it is widely used as a plant growth regulator to induce shoot formation and promote axillary shoot proliferation. It is particularly effective with recalcitrant woody species .
Industry: The compound is used in the agricultural industry as a plant growth regulator and defoliant. It is also used in the production of various agrochemicals .
Mechanism of Action
N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea exerts its effects by mimicking the activity of cytokinins, a class of plant hormones. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that lead to cell division and shoot formation. The compound also inhibits cytokinin oxidase/dehydrogenase, an enzyme that degrades cytokinins, thereby increasing the levels of active cytokinins in plant tissues .
Comparison with Similar Compounds
N-phenyl-N’-1,2,3-thiadiazol-5-ylurea: Another thiadiazole derivative with similar cytokinin activity.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A triazine derivative with plant growth regulatory properties.
Uniqueness: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea is unique due to its high efficacy in inducing shoot formation and promoting axillary shoot proliferation, especially in recalcitrant woody species. Its ability to inhibit cytokinin oxidase/dehydrogenase further enhances its effectiveness as a plant growth regulator .
Properties
CAS No. |
61432-81-3 |
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Molecular Formula |
C6H10N4OS |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C6H10N4OS/c1-9(2)6(11)10(3)5-4-7-8-12-5/h4H,1-3H3 |
InChI Key |
JPXMAXYIQVQFNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C1=CN=NS1 |
Origin of Product |
United States |
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